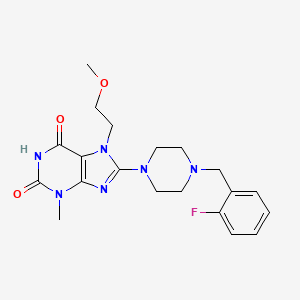
5-(Difluoromethyl)-1-methylimidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Difluoromethyl)-1-methylimidazole-4-carboxylic acid is a chemical compound characterized by the presence of a difluoromethyl group attached to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1-methylimidazole-4-carboxylic acid typically involves the introduction of a difluoromethyl group into an imidazole precursor. One common method is the difluoromethylation of imidazole derivatives using difluorocarbene reagents. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The starting materials are derived from commercially available precursors, and the final product is obtained through hydrolysis and precipitation steps .
化学反应分析
Types of Reactions
5-(Difluoromethyl)-1-methylimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in alkaline conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated imidazole derivatives.
科学研究应用
5-(Difluoromethyl)-1-methylimidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 5-(Difluoromethyl)-1-methylimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through its interaction with proteins and nucleic acids, influencing cellular processes such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
- 5-(Trifluoromethyl)-1-methylimidazole-4-carboxylic acid
- 5-(Chloromethyl)-1-methylimidazole-4-carboxylic acid
- 5-(Bromomethyl)-1-methylimidazole-4-carboxylic acid
Uniqueness
5-(Difluoromethyl)-1-methylimidazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
属性
IUPAC Name |
5-(difluoromethyl)-1-methylimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-2-9-3(6(11)12)4(10)5(7)8/h2,5H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOSXZTWBAMRHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2414894.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2414895.png)
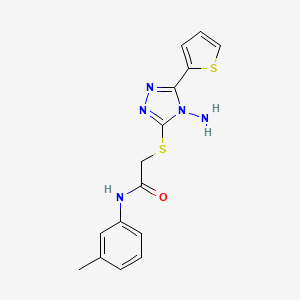
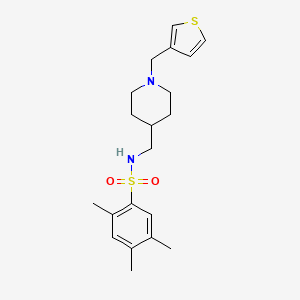
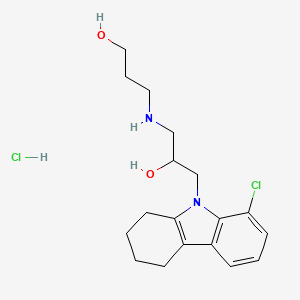
![2-[(5-Fluoro-6-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2414905.png)

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2414908.png)
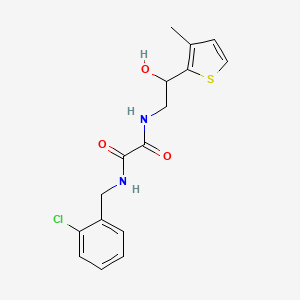
![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)
![5-[3-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2414911.png)
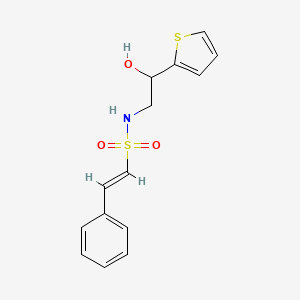
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2414914.png)
